Sodium cobaltic cyanide

Übersicht

Beschreibung

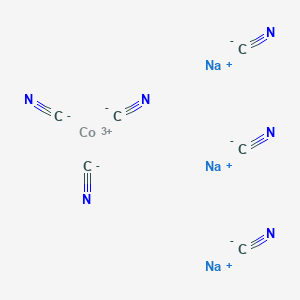

Sodium cobaltic cyanide is a coordination compound with the chemical formula Na₃[Co(CN)₆]. It is composed of sodium ions and the hexacyanocobaltate(III) anion. This compound is known for its stability and unique properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium cobaltic cyanide can be synthesized through the reaction of cobalt(III) salts with sodium cyanide. The typical reaction involves dissolving cobalt(III) chloride in water and adding an excess of sodium cyanide solution. The reaction is carried out under controlled conditions to ensure the complete formation of the hexacyanocobaltate(III) complex.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity cobalt salts and sodium cyanide. The reaction is conducted in large reactors with precise temperature and pH control to optimize yield and purity. The resulting product is then purified through crystallization and filtration processes.

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, where the cobalt center can be reduced or oxidized depending on the reaction conditions.

Substitution Reactions: The cyanide ligands in this compound can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the cobalt center.

Reducing Agents: Sodium borohydride or hydrazine can reduce the cobalt center.

Substitution Reagents: Ligands such as ammonia or phosphines can replace the cyanide ligands under appropriate conditions.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of cobalt(IV) complexes.

Reduction: Reduction can produce cobalt(II) complexes.

Substitution: Substitution reactions yield various cobalt complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Sodium cobaltic cyanide has diverse applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in organic reactions.

Biology: this compound is studied for its potential use in biological imaging and as a model compound for studying metal-cyanide interactions in biological systems.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in electroplating, pigment production, and as a stabilizer in certain industrial processes.

Wirkmechanismus

The mechanism by which sodium cobaltic cyanide exerts its effects involves the interaction of the hexacyanocobaltate(III) anion with various molecular targets. The cyanide ligands can coordinate with metal centers in enzymes and proteins, affecting their activity. The cobalt center can participate in redox reactions, influencing cellular processes and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Potassium cobaltic cyanide (K₃[Co(CN)₆]): Similar in structure but with potassium ions instead of sodium.

Sodium ferrocyanide (Na₄[Fe(CN)₆]): Contains iron instead of cobalt and is used in similar applications.

Sodium ferricyanide (Na₃[Fe(CN)₆]): Another iron-based cyanide complex with different redox properties.

Uniqueness: Sodium cobaltic cyanide is unique due to its specific redox properties and stability. The cobalt center in the +3 oxidation state provides distinct chemical reactivity compared to iron-based cyanides. Its ability to form stable complexes with various ligands makes it valuable in both research and industrial applications.

Analyse Chemischer Reaktionen

Cyanide Binding and Coordination Dynamics

Cobalt(III) cyanide complexes exhibit strong cyanide affinity due to their low-spin d⁶ configuration. Studies on Schiff-base cobalt macrocycles (e.g., CoN₄[11.3.1]) reveal cooperative binding of two cyanide ions with an association constant of . The reaction proceeds via:

Kinetics :

-

Second-order rate constant for cyanide binding: (pH 7.6, 10°C) .

-

Reaction accelerates with increasing pH due to deprotonation of HCN .

Redox Reactivity

Cobalt(III) cyanide complexes act as oxidants in biological systems. For example, CoN₄[11.3.1] undergoes rapid oxygen turnover in the presence of ascorbate, a process inhibited by cyanide :

Hydrolysis and Stability

In aqueous solutions, cobalt(III) cyanide complexes slowly hydrolyze to form ammonia and formate, reducing toxicity :

Table 1 : Hydrolysis Rates of Cobalt Cyanide Complexes

| Complex | Hydrolysis Rate (pH 7, 25°C) | Products |

|---|---|---|

| Formate, NH₃, Co³⁺ | ||

| HCN, Co²⁺ |

Reaction with Halogenoalkanes

Cobalt cyanide complexes facilitate nucleophilic substitution in organic synthesis. For example, sodium cyanide (NaCN) reacts with bromoethane to form propanenitrile :

Conditions : Ethanolic solution, reflux (prevents hydrolysis to alcohols) .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing sodium cobaltic cyanide with high purity, and how can contamination risks be mitigated?

Methodological Answer: Synthesis typically involves controlled reactions between cobalt salts and cyanide precursors under inert atmospheres to prevent oxidation. For purity, researchers should:

- Use X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm crystallinity and ligand coordination .

- Implement recrystallization in degassed solvents to remove impurities .

- Adhere to safety protocols: designate work areas, use fume hoods, and ensure emergency eyewash/shower access .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Conduct a risk assessment and draft a Standard Operating Procedure (SOP) addressing:

Q. What analytical techniques are recommended for quantifying cyanide release or stability in this compound compounds?

Methodological Answer:

- Gas chromatography with nitrogen-phosphorus detection (GC/NPD) or spectrophotometric methods (e.g., methemoglobin-based assays) for free cyanide detection in biological or environmental samples .

- Monitor pH and temperature during analysis to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in redox reactions?

Methodological Answer:

- Perform controlled replicate experiments with standardized conditions (e.g., fixed catalyst loading, solvent systems).

- Use statistical tools (e.g., ANOVA) to assess variability and identify confounding factors like trace moisture or oxygen .

- Compare results with reference catalysts (e.g., iron phthalocyanines) to contextualize performance .

Q. What strategies optimize this compound’s use as a radiotracer in environmental adsorption studies?

Methodological Answer:

- Pre-treat soil samples with chelating agents (e.g., EDTA) to minimize cation interference, as demonstrated in similar cobalt-cyanide complexes .

- Validate tracer stability using gamma spectroscopy (for Co-60 isotopes) and correlate adsorption rates with soil organic content .

Q. How can computational modeling enhance the design of this compound-based coordination polymers?

Methodological Answer:

- Apply density functional theory (DFT) to predict ligand binding energies and geometric configurations.

- Validate models with single-crystal XRD and magnetic susceptibility measurements to assess structural and electronic properties .

Q. Methodological Guidance for Data Analysis and Reporting

Q. How should researchers address unexpected results in this compound reactivity studies?

Methodological Answer:

- Document anomalies in supplementary materials with raw data tables and instrument calibration logs .

- Propose alternative mechanisms (e.g., radical intermediates) and validate via electron paramagnetic resonance (EPR) spectroscopy .

Q. What frameworks ensure rigorous peer review of this compound research?

Methodological Answer:

Eigenschaften

IUPAC Name |

trisodium;cobalt(3+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Co.3Na/c6*1-2;;;;/q6*-1;+3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJMEAQCFXLHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6CoN6Na3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17632-85-8 (Parent) | |

| Record name | Cobaltate(3-), hexakis(cyano-kappaC)-, sodium (1:3), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014039237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00930777 | |

| Record name | Cobalt(3+) sodium cyanide (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14039-23-7 | |

| Record name | Cobaltate(3-), hexakis(cyano-kappaC)-, sodium (1:3), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014039237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(cyano-.kappa.C)-, sodium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(3+) sodium cyanide (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hexacyanocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.